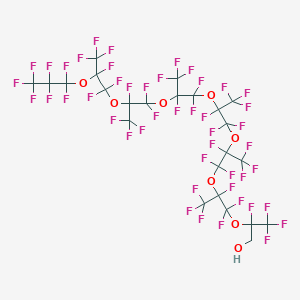
HFPO octamer alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Hexafluoropropylene Oxide (HFPO) is a versatile fluorointermediate that can be used in the synthesis of fluoromonomers and fluoropolymers . It is synthesized in an oxidation process . The catalytic synthesis of higher alcohols, such as isobutanol, from synthesis gas derived from coal or natural gas, highlights the chemical industry’s interest in developing efficient processes for alcohol production.
Molecular Structure Analysis
The molecular formula of HFPO octamer alcohol is C₂₄H₃F₄₇O₈ . Its molecular weight is 1312.201 g/mol .
Chemical Reactions Analysis
HFPO is a key intermediate in the synthesis of organofluorine compounds . Many commercial fluoropolymers use HFPO, either as a monomer or a monomer precursor . The epoxide ring is opened by nucleophiles to give a variety of derivatives . HFPO may be isomerized to either pentafluoropropionyl fluoride (PPF) or HFA .
Physical And Chemical Properties Analysis
The physical and chemical properties of alcohols can vary. For instance, even without any hydrogen bonding or dipole-dipole interactions, the boiling point of the alcohol would be higher than the corresponding alkane with the same number of carbon atoms . Ethanol is a longer molecule, and the oxygen atom brings with it an extra 8 electrons .
Aplicaciones Científicas De Investigación
Environmental Risk Assessment of Hydrofluoropolyethers (HFPEs)
Hydrofluoropolyethers (HFPEs), closely related to HFPO octamer alcohol, are examined for their environmental impact due to their potential as replacements for ozone-depleting substances. Their industrial applications include use as cleaning solvents, fire suppression agents, and heat transfer fluids. Despite their benefits, HFPEs pose environmental risks, including global warming and photochemical potentials, necessitating a thorough understanding of their environmental partitioning and toxicological profiles to manage their ecological impact effectively W. Tsai, 2007.
Antioxidant Applications
Research on polysaccharides extracted from Hizikia fusiforme, while not directly related to this compound, demonstrates the potential of chemical compounds in protecting against oxidative stress. These findings could inspire further investigations into the antioxidant applications of related compounds, including HFPO derivatives, in medical and cosmetic industries Lei Wang et al., 2018.
Synthesis and Utilization of Higher Alcohols
The catalytic synthesis of higher alcohols, such as isobutanol, from synthesis gas derived from coal or natural gas, highlights the chemical industry's interest in developing efficient processes for alcohol production. This research area, focusing on reaction engineering and catalyst improvement, could include the synthesis and applications of this compound and related compounds R. Herman, 2000.
Biotransformation in Environmental Systems
Studies on the biotransformation of fluorotelomer alcohols in wastewater treatment processes shed light on the environmental fate of these compounds. The research identifies major transformation products and evaluates the effectiveness of microbial populations in wastewater treatment systems in handling these substances. This knowledge is crucial for assessing the environmental persistence and potential impacts of this compound and its derivatives Lijie Zhao et al., 2013.
Predicting the Partitioning Behavior of Highly Fluorinated Compounds
Understanding the environmental behavior of highly fluorinated compounds, including those related to this compound, is critical for predicting their fate in natural systems. Research into the adsorption constants and partitioning properties of these compounds helps in modeling their environmental impact and guiding the development of more sustainable chemical practices H. Arp et al., 2006.
Safety and Hazards
HFPO octamer alcohol should be handled with care. Avoid all personal contact, including inhalation . Wear protective clothing when the risk of exposure occurs . Use in a well-ventilated area . Avoid contact with moisture . Avoid contact with incompatible materials . When handling, DO NOT eat, drink, or smoke . Keep containers securely sealed when not in use .
Propiedades
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H3F47O8/c25-2(1-72,10(34,35)36)73-19(60,61)4(28,12(40,41)42)75-21(64,65)6(30,14(46,47)48)77-23(68,69)8(32,16(52,53)54)79-24(70,71)9(33,17(55,56)57)78-22(66,67)7(31,15(49,50)51)76-20(62,63)5(29,13(43,44)45)74-18(58,59)3(26,27)11(37,38)39/h72H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGRADMNBHNLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H3F47O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2707252.png)
![2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride](/img/structure/B2707253.png)


![(E)-methyl 2-(3-iodobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2707258.png)

![octahydro-1H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2707260.png)





![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2707272.png)
